![molecular formula C56H48N2 B8066464 4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)
4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl
描述
4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl is an organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its biphenyl core structure with two styryl groups substituted with di-p-tolylamino groups, which contribute to its electronic properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of Styryl Groups: The styryl groups are introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl moiety.
Substitution with Di-p-tolylamino Groups: The final step involves the substitution of the styryl groups with di-p-tolylamino groups through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Use of high-purity solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: Techniques such as recrystallization and column chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated biphenyl derivatives.
科学研究应用
4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for use in drug delivery systems and as a component in diagnostic assays.
Industry: Widely used in the production of OLEDs, where it serves as a hole transport material, enhancing the efficiency and lifespan of the devices.
作用机制
The mechanism by which 4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl exerts its effects is primarily through its electronic properties:
Molecular Targets: The compound interacts with electron-rich and electron-deficient sites within organic electronic devices.
Pathways Involved: It facilitates the transport of holes (positive charge carriers) in OLEDs, improving the overall efficiency of the device.
相似化合物的比较
Similar Compounds
4,4’-Bis(N-carbazolyl)biphenyl (CBP): Another hole transport material used in OLEDs.
N,N’-Di(1-naphthyl)-N,N’-diphenylbenzidine (NPB): Known for its high hole mobility and stability in OLED applications.
Uniqueness
4,4’-Bis[4-(di-p-tolylamino)-styryl]biphenyl is unique due to its specific substitution pattern, which provides a balance of electronic properties and stability, making it particularly effective in enhancing the performance of OLEDs compared to other similar compounds.
属性
IUPAC Name |
4-methyl-N-[4-[2-[4-[4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXTXTYKAEHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


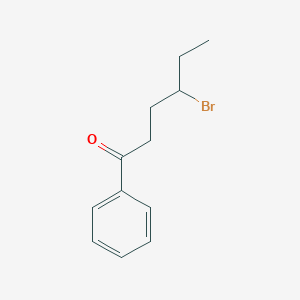
![1,2-Cyclohexanediamine, N1,N2-bis[[2-(diphenylphosphino)phenyl]methyl]-, (1S,2S)-](/img/structure/B8066394.png)
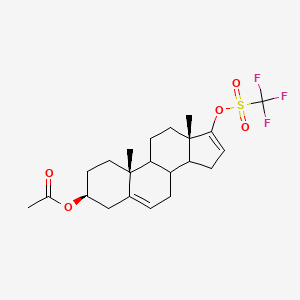
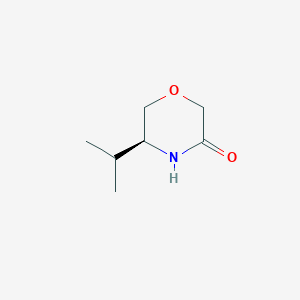
![(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B8066421.png)
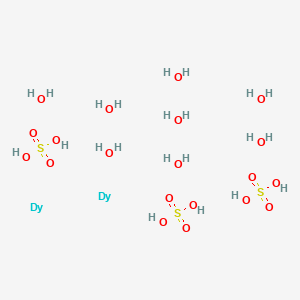


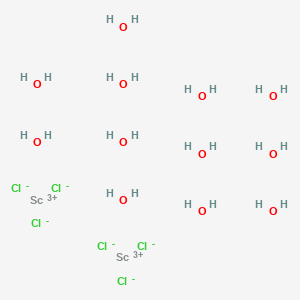
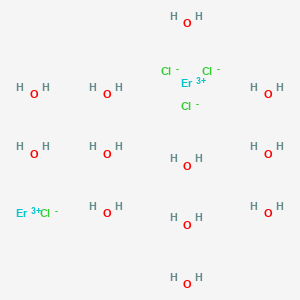
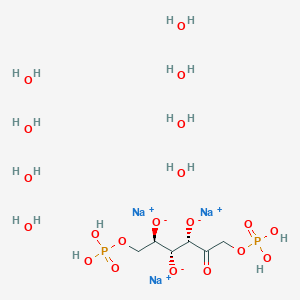
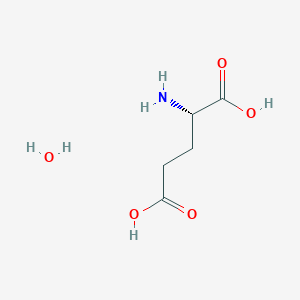
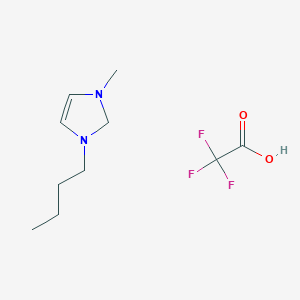
![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)
